Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane
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Overview
Description
Preparation Methods
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane can be synthesized by mixing solutions of sodium thiosulfate and silver nitrate . The reaction typically involves the use of excess thiosulfate to form the [Ag(S₂O₃)₂]³⁻ complex ion . This method is commonly used in laboratory settings for plant assays .
Chemical Reactions Analysis
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silver sulfate (Ag₂SO₄).
Reduction: It can be reduced to elemental silver (Ag) and sulfur dioxide (SO₂).
Substitution: In the presence of strong acids, it can undergo substitution reactions to form different silver salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions are silver sulfate, elemental silver, and sulfur dioxide .
Scientific Research Applications
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: It is employed in plant tissue culture to promote flower growth and longevity.
Medicine: Research is being conducted on its potential use in antimicrobial treatments due to its silver content.
Mechanism of Action
The mechanism of action of disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with ethylene receptors in plants. By binding to these receptors, it inhibits the action of ethylene, a hormone responsible for the aging and senescence of flowers . This results in prolonged flower life and increased flower production .
Comparison with Similar Compounds
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane can be compared with other similar compounds such as:
Sodium silver thiosulfate: Used as a post-harvest conditioner for cut flowers.
Sodium thiosulfate: Commonly used in photographic fixing and as an antidote for cyanide poisoning.
The uniqueness of this compound lies in its specific application in promoting flower growth and longevity, which is not as prominent in the other similar compounds .
Properties
CAS No. |
23149-52-2 |
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Molecular Formula |
Ag2O3S2 |
Molecular Weight |
327.87 g/mol |
IUPAC Name |
disilver;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/2Ag.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
BLZGNFOLSIAOSQ-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
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